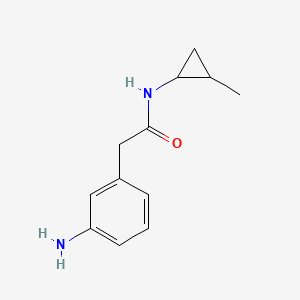![molecular formula C14H20N2O B7555631 N-[(3-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B7555631.png)
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide, also known as PAC, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. PAC is a cyclic amide compound that is structurally related to other psychoactive drugs such as amphetamines and phenylethylamines.
Mécanisme D'action
The exact mechanism of action of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide is not fully understood, but it is thought to act as a dopamine and serotonin reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased activity in certain areas and producing the observed psychoactive effects.
Biochemical and Physiological Effects
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. It has also been shown to produce changes in the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide for lab experiments is its relatively low toxicity compared to other psychoactive compounds. This makes it a safer option for researchers working with animal models. However, its limited solubility in water can make it difficult to administer in certain experiments, and its psychoactive effects can make it challenging to control for confounding variables.
Orientations Futures
There are several potential future directions for research on N-[(3-aminophenyl)methyl]cyclohexanecarboxamide. One area of interest is its potential therapeutic use for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use as a tool for studying the neurobiology of addiction and reward pathways in the brain. Additionally, further research is needed to fully understand the mechanism of action of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide and its effects on various neurotransmitter systems in the brain.
Conclusion
In conclusion, N-[(3-aminophenyl)methyl]cyclohexanecarboxamide is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic uses and mechanisms of action of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide.
Méthodes De Synthèse
The synthesis of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide is a multi-step process that involves the reaction of 3-aminobenzylamine with cyclohexanone in the presence of a reducing agent. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield N-[(3-aminophenyl)methyl]cyclohexanecarboxamide. The purity of the compound can be improved through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide has been studied extensively for its potential use as a psychoactive drug. It has been shown to have stimulant and hallucinogenic effects in animal models, and there is evidence to suggest that it may have therapeutic potential for the treatment of certain psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-8-4-5-11(9-13)10-16-14(17)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFUKGRRXIKBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555556.png)

![1-[[2-(3-Chlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7555565.png)
![4-Methoxy-2-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]butanoic acid](/img/structure/B7555578.png)
![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555582.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7555591.png)
![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)


![2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7555615.png)

![N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7555624.png)
![N-[(2-fluoro-5-methylphenyl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B7555634.png)
![2-[(2E)-2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B7555644.png)